2-o-Tolylamino-propionic acid

Description

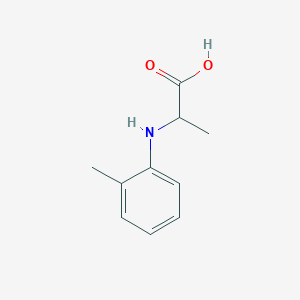

2-o-Tolylamino-propionic acid (C₁₀H₁₃NO₂, molecular weight 179.22 g/mol) is a substituted propionic acid derivative featuring an o-tolylamino group (a methyl-substituted phenyl ring attached via an amine) at the second carbon of the propionic acid backbone. The o-tolyl substituent may confer unique steric and electronic properties, influencing solubility, bioavailability, and receptor binding compared to simpler derivatives .

Properties

CAS No. |

94800-25-6 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(2-methylanilino)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-5-3-4-6-9(7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) |

InChI Key |

DLAWSMCMCKJYCA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(C)C(=O)O |

Canonical SMILES |

CC1=CC=CC=C1NC(C)C(=O)O |

sequence |

A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-o-tolylamino-propionic acid with structurally related propionic acid derivatives, focusing on substituent effects, molecular properties, and applications.

2.1 Substituted Amino Propionic Acids

- 2-(Pyrimidin-2-ylamino)-propanoic Acid (C₇H₉N₃O₂, MW 167.16 g/mol): This compound replaces the o-tolyl group with a pyrimidinyl moiety, a heteroaromatic ring. Pyrimidine derivatives are often explored for antimicrobial or anticancer activity due to their ability to mimic nucleic acid bases.

- 2-Butyrylaminopropionic Acid (C₇H₁₃NO₃, MW 159.18 g/mol): With a butyryl (aliphatic) substituent, this analog lacks aromaticity, leading to increased lipophilicity. Such compounds are often used in peptide synthesis or as intermediates in drug design. The o-tolylamino variant’s aromaticity may offer better target specificity in receptor-binding applications .

2.2 Phenoxy and Chlorinated Derivatives

- Mecoprop (C₁₀H₁₁ClO₃, MW 214.65 g/mol): A chlorophenoxypropionic acid herbicide, mecoprop highlights how substituent position and electronegativity (chlorine vs. methyl) affect bioactivity. The o-tolylamino group in this compound lacks the herbicidal phenoxy backbone but shares a methyl group on the aromatic ring, which could influence steric interactions in biological systems .

- 2-Chloropropionic Acid (C₃H₅ClO₂, MW 108.52 g/mol): This halogenated derivative is used in chemical synthesis and polymerization.

2.3 Complex Aromatic Substituted Derivatives

- Compared to the simpler o-tolylamino group, this structure may improve binding affinity in enzyme inhibition but reduce solubility. Such trade-offs highlight the importance of substituent design in drug development .

Research Findings and Implications

- Substituent Effects : Aromatic groups like o-tolyl or pyrimidinyl enhance target specificity in drug design, while aliphatic chains (e.g., butyryl) improve membrane permeability .

- Synthetic Utility: Halogenated propionic acids (e.g., 2-chloropropionic acid) are pivotal in polymerization, whereas amino-substituted variants may serve as chiral building blocks in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.